1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane
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Overview
Description
1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane is a chemical compound characterized by the presence of a diazepane ring substituted with a prop-2-ynyl group and a thiophen-2-ylmethyl group
Preparation Methods
The synthesis of 1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-diazepane, propargyl bromide, and thiophen-2-ylmethyl chloride.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reactions.
Synthetic Route: The synthetic route generally includes the alkylation of 1,4-diazepane with propargyl bromide to introduce the prop-2-ynyl group, followed by the alkylation with thiophen-2-ylmethyl chloride to introduce the thiophen-2-ylmethyl group.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific substituents on the diazepane ring.
Major Products:
Scientific Research Applications
1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: The compound could be investigated for its potential pharmacological properties, including its effects on specific molecular pathways or disease models.
Industry: In industrial applications, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the nature of the interactions with the compound.
Comparison with Similar Compounds
1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine: This compound has a piperazine ring instead of a diazepane ring, which may result in different chemical and biological properties.
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione:
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)-1H-pyrazole: This compound features a pyrazole ring, which may confer unique properties compared to the diazepane ring in this compound.
Properties
IUPAC Name |
1-prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-2-6-14-7-4-8-15(10-9-14)12-13-5-3-11-16-13/h1,3,5,11H,4,6-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEKOWTYCXTVAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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